molecular formula C5H12N2O2S B1399772 N-(Azetidin-3-YL)-N-methylmethanesulfonamide CAS No. 935730-60-2

N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Cat. No. B1399772
M. Wt: 164.23 g/mol
InChI Key: YJTFEHLUGUNZDR-UHFFFAOYSA-N
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Description

“N-(Azetidin-3-YL)-N-methylmethanesulfonamide” is a compound that contains an azetidine ring, which is a four-membered cyclic amine, and a methanesulfonamide group. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the methanesulfonamide group. This could potentially be achieved through a reaction with methanesulfonyl chloride.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, which would introduce strain into the molecule due to its small ring size. The methanesulfonamide group would likely be a polar, potentially hydrogen-bonding group.



Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the azetidine ring and the methanesulfonamide group. The azetidine ring could potentially undergo ring-opening reactions, while the methanesulfonamide group could potentially participate in a variety of reactions, including those involving its nitrogen atom or its sulfonyl group.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar methanesulfonamide group could increase its solubility in polar solvents, while the strained azetidine ring could influence its stability and reactivity.


Scientific Research Applications

Occupational Health and Safety

N-(Azetidin-3-YL)-N-methylmethanesulfonamide, among other chemical compounds, has been studied in the context of occupational health. For example, a study investigated new-onset asthma cases in a chemical plant and found a significant association with exposure to certain chemicals used in herbicide production, suggesting a potential occupational hazard in specific industrial settings (Hnizdo et al., 2004).

Environmental Contamination and Exposure

Research has also been conducted on the prevalence and impact of perfluorinated alkyl sulfonamides (PFASs), a class of chemicals that includes compounds like N-(Azetidin-3-YL)-N-methylmethanesulfonamide. One study focused on the occurrence of PFASs in indoor air, house dust, and outdoor air, revealing significant indoor air source strength of several PFASs. This suggests the potential for widespread environmental contamination and human exposure to these compounds (Shoeib et al., 2005).

Drug Metabolism and Hypersensitivity Reactions

In the field of pharmacogenetics, studies have explored how genetic factors influence drug metabolism and adverse reactions. Research into sulfonamide hypersensitivity reactions revealed that a slow acetylation phenotype might be a risk factor for developing these reactions, providing insight into the metabolic and genetic interactions involving sulfonamides (Rieder et al., 1991).

Pharmacokinetics and Dosing in Renal Failure

Pharmacokinetic studies have been conducted to understand how drugs like N-(Azetidin-3-YL)-N-methylmethanesulfonamide behave in the body, particularly in patients with renal failure. Such studies help in deriving dose recommendations, ensuring safe and effective drug administration in populations with compromised renal function (Koeppe et al., 1987).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The study of compounds containing azetidine rings and sulfonamide groups is an active area of research, due to the interesting chemical and biological properties of these compounds. Therefore, a compound like “N-(Azetidin-3-YL)-N-methylmethanesulfonamide” could potentially be of interest in various areas of chemistry and biology.


I hope this information is helpful, and I encourage you to consult the primary literature or a chemistry professional for more specific and accurate information. Please note that this analysis is quite general and may not fully apply to the specific compound you’re asking about.


properties

IUPAC Name

N-(azetidin-3-yl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-7(10(2,8)9)5-3-6-4-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTFEHLUGUNZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Azetidin-3-YL)-N-methylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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